An In-Depth Technical Guide on the Formation of Arachidonic Acid Glycidyl Esters in Refined Oils
An In-Depth Technical Guide on the Formation of Arachidonic Acid Glycidyl Esters in Refined Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl fatty acid esters (GEs) are processing-induced chemical contaminants that emerge predominantly during the high-temperature refining of edible oils.[1][2] The presence of these esters, including arachidonic acid glycidyl ester, in food products is a significant health concern. Upon ingestion, GEs are hydrolyzed in the gastrointestinal tract, releasing free glycidol.[2][3] The International Agency for Research on Cancer (IARC) has classified glycidol as a Group 2A agent, meaning it is "probably carcinogenic to humans."[1][4] This classification, coupled with findings of genotoxicity, underscores the critical need for the food industry to mitigate GE formation.[5][6] Consequently, regulatory bodies have established maximum permissible levels for GEs in various food products, driving extensive research into their formation, detection, and control.[7]
This technical guide provides a comprehensive overview of the formation of arachidonic acid glycidyl esters in refined oils. It delves into the chemical mechanisms, influencing factors, analytical methodologies for detection and quantification, and practical mitigation strategies.
The Chemistry of Formation: From Precursors to Glycidyl Esters
The formation of glycidyl esters is intrinsically linked to the oil refining process, particularly the deodorization step, which involves heating the oil to high temperatures (often exceeding 200°C) to remove undesirable volatile compounds.[4]
Key Precursors
The primary precursors for the formation of glycidyl esters are diacylglycerols (DAGs) and monoacylglycerols (MAGs).[1][2] These partial acylglycerols are naturally present in crude oils and can also be formed through the hydrolysis of triacylglycerols (TAGs) during fruit ripening, harvesting, and storage, or through pyrolysis at high temperatures.[1] While pure TAGs are generally stable, the presence of DAGs and MAGs significantly increases the yield of GEs.[1][8]
Proposed Formation Mechanisms
The conversion of DAGs and MAGs to glycidyl esters at elevated temperatures is thought to proceed through several key steps. One prominent proposed mechanism involves the formation of a cyclic acyloxonium ion intermediate.[8][9]
Mechanism Overview:
-
Protonation: Under acidic conditions and high temperatures, a hydroxyl group on the glycerol backbone of a DAG or MAG is protonated.
-
Intramolecular Cyclization: The protonated hydroxyl group is then eliminated as a water molecule, leading to the formation of a cyclic acyloxonium ion.
-
Deprotonation: A subsequent deprotonation step results in the formation of the glycidyl ester.
Another proposed pathway involves the direct intramolecular elimination of a fatty acid from a DAG molecule.[10]
Visualization of the Formation Pathway
The following diagram illustrates the proposed mechanism for the formation of glycidyl esters from diacylglycerols.
Caption: Proposed pathway for glycidyl ester formation from diacylglycerols.
Factors Influencing the Formation of Arachidonic Acid Glycidyl Ester
Several factors during the oil production and refining process can significantly influence the formation of arachidonic acid glycidyl esters.
| Factor | Influence on GE Formation | Causality |
| Deodorization Temperature | High Positive Correlation: GE levels increase significantly with rising temperatures, especially above 200°C.[1] | Higher temperatures provide the necessary activation energy for the chemical reactions leading to GE formation from DAGs and MAGs.[8] |
| Deodorization Time | Positive Correlation: Longer deodorization times generally lead to higher GE concentrations.[8] | Increased reaction time allows for greater conversion of precursors to glycidyl esters. However, at very high temperatures, simultaneous formation and degradation can occur.[8] |
| Diacylglycerol (DAG) Content | Direct Proportionality: Higher initial concentrations of DAGs in the crude oil result in higher levels of GEs in the refined oil.[1][11] | DAGs are the primary precursors for GE formation.[1] Oils with naturally high DAG content, such as palm oil, are more susceptible.[9][11] |
| Free Fatty Acid (FFA) Content | Indirect Influence: High FFA levels often correlate with high DAG levels, thus indirectly contributing to higher GE formation.[1] | FFAs are typically formed alongside DAGs and MAGs through the hydrolysis of triglycerides.[1] |
| Refining Method | Significant Impact: Physical refining, which uses high temperatures to remove FFAs during deodorization, generally produces higher levels of GEs compared to chemical refining.[12] | Chemical refining removes FFAs through neutralization prior to deodorization, allowing for lower deodorization temperatures.[12][13] |
Analytical Methodologies for Detection and Quantification
Accurate and reliable analytical methods are essential for monitoring and controlling the levels of arachidonic acid glycidyl esters in edible oils. Both direct and indirect methods are employed.
Indirect Methods
Indirect methods are widely used in routine analysis and involve the cleavage of the ester bond to release free glycidol, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Common Indirect Method Workflow (e.g., AOCS Official Method Cd 29c-13):
-
Alkaline-catalyzed Transesterification: The oil sample is treated with an alkaline solution (e.g., sodium methoxide in methanol) at room temperature to cleave the fatty acid esters and release glycidol.
-
Stopping the Reaction and Conversion: An acidified salt solution is added. If a chloride-containing salt is used, glycidol is converted to 3-monochloropropane-1,2-diol (3-MCPD).[14] To determine the original 3-MCPD content, a separate analysis is performed using a chloride-free salt solution.[14]
-
Derivatization: The resulting analyte (e.g., 3-MCPD) is derivatized, often with phenylboronic acid, to make it volatile and suitable for GC analysis.[14]
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.[9]
Visualization of Indirect Analytical Workflow
Caption: Simplified workflow for the indirect analysis of glycidyl esters.
Direct Methods
Direct methods analyze the intact glycidyl ester molecules without cleavage. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique used for direct analysis.[15]
Direct Method Workflow (LC-MS):
-
Sample Preparation: The oil sample is typically diluted in a suitable solvent. An internal standard, such as a deuterated glycidyl ester, is added for accurate quantification.[15]
-
LC Separation: The diluted sample is injected into a Liquid Chromatography system to separate the different glycidyl esters based on their properties.
-
MS Detection: The separated esters are then introduced into a Mass Spectrometer for detection and quantification.[15]
Advantages of Direct Methods:
-
Provides information on the specific fatty acid composition of the glycidyl esters.
-
Simpler sample preparation compared to indirect methods.[10]
Challenges of Direct Methods:
-
The large number of possible glycidyl ester combinations requires multiple internal standards for accurate quantification, many of which are not commercially available.
Mitigation Strategies: A Multi-faceted Approach
Reducing the formation of glycidyl esters in refined oils requires a holistic approach, from the quality of the raw materials to the optimization of processing conditions.[12]
Pre-Refining Strategies
-
Raw Material Quality: Minimizing the hydrolysis of triglycerides in the raw oilseeds or fruits is crucial. This can be achieved through rapid processing after harvesting and avoiding the use of damaged fruits.[16] The goal is to keep the initial DAG and FFA content as low as possible. For instance, keeping DAG levels below 4% and FFA levels below 2.5% in crude palm oil can significantly reduce GE formation.[1]
-
Washing Crude Oil: Washing the crude oil with water can help remove water-soluble precursors of GEs.[13]
Optimization of the Refining Process
-
Degumming: Effective degumming, for example, using phosphoric acid, can help remove phospholipids and other impurities that may contribute to GE formation.[17]
-
Bleaching: While essential for removing pigments, the type of bleaching earth and bleaching conditions can influence the final GE levels.
-
Deodorization Modification: This is the most critical step for controlling GE formation.
-
Reduced Temperature and Time: Lowering the deodorization temperature to below 230°C and minimizing the retention time can significantly decrease GE formation.[1]
-
Dual-Temperature Deodorization: Some modern systems use a two-stage process where a higher temperature is used initially to strip FFAs, followed by a lower temperature for deodorization, thus reducing the overall thermal load on the oil.[1]
-
Improved Vacuum: Operating under a stronger vacuum facilitates the removal of volatile compounds at lower temperatures.[1]
-
Post-Refining Strategies
-
Adsorbent Treatment: Using specific adsorbents after deodorization to remove formed GEs.
-
Re-refining: In some cases, a mild re-refining process can be applied to reduce the levels of contaminants in the final product.
Conclusion and Future Perspectives
The formation of arachidonic acid glycidyl esters and other GEs in refined oils is a complex issue with significant implications for food safety and public health. A thorough understanding of the formation mechanisms, centered around the thermal conversion of diacylglycerols and monoacylglycerols, is fundamental to developing effective mitigation strategies. While significant progress has been made in optimizing refining processes to reduce GE levels, ongoing research is essential. Future efforts should focus on developing more cost-effective and efficient mitigation technologies, improving the availability of analytical standards for direct detection methods, and further elucidating the complex interplay of factors that contribute to GE formation in different types of edible oils. The ultimate goal is to consistently produce safe, high-quality refined oils that meet stringent regulatory standards and protect consumer health.
References
- Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temper
- The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow. (2024). Food Technology and Biotechnology.
- The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow. (n.d.). PMC.
- Industrial Measures In Mitigating Glycidyl Esters Form
- determination of 3-mcpd and glycidyl esters in vegetable oils. (2022). Journal of Hygienic Engineering and Design.
- Chemical refining methods effectively mitigate 2-MCPD esters, 3-MCPD esters, and glycidyl esters form
- 3-MCPD and glycidyl fatty acid esters in foods. (n.d.). SGS INSTITUT FRESENIUS.
- MCPDs and glycidyl f
- Formation of Glycidyl Esters during Processes of Interesterified Edible Oil Products. (2019). Project.
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- Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods. (2019). Books.
- What are the health risks associated with food contamination with 3-MCPD, 2-MCPD and glycidyl f
- Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils. (2018). Centre for Food Safety.
- Understanding Glycidyl Esters (GE) in Our Food: What You Need to Know. (2025).
- MCPDs & Glycidyl Esters in Food. (n.d.). Mérieux NutriSciences.
- A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes. (2021). PMC.
- GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). (2023). Malaysian Journal of Analytical Sciences.
- Influence of the Degumming Process Parameters on the Formation of Glyceryl Esters and 3-MCPDE in Refined Palm Oil: Optimization and Palm Oil Quality Analyses. (2022). MDPI.
- Recent glycidyl fatty acid esters in food safety. (2025).
- Glycidol Fatty Acid Ester Analytical Standards. (n.d.). FUJIFILM Wako Chemicals.
- Detection Methods for Arachidonic Acid. (n.d.).
- Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS. (n.d.). PMC.
- FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determin
- Challenges in Analysing Glycidyl Fatty Acid Esters in Edilble Oils and F
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